(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine
Description
(NE)-N-(Furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine is a Schiff base derivative featuring a fused furo[3,2-b]pyridine core linked to a hydroxylamine group via a methylidene bridge. The furopyridine moiety consists of a furan ring fused to a pyridine ring at the [3,2-b] position, imparting aromaticity and electronic heterogeneity.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C8H6N2O2/c11-10-5-6-4-7-8(12-6)2-1-3-9-7/h1-5,11H/b10-5+ |
InChI Key |
FSDXVYOPEIDOCZ-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC2=C(C=C(O2)/C=N/O)N=C1 |
Canonical SMILES |
C1=CC2=C(C=C(O2)C=NO)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine typically involves chemoselective metal-mediated couplings. One common method is the copper-mediated oxidative cyclization, which assembles the furo[3,2-b]pyridine scaffold . This method is preferred due to its efficiency and the high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and purity of the product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery, particularly as inhibitors of specific enzymes or pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The furo[3,2-b]pyridine core can bind to active sites, modulating the activity of the target. This interaction can inhibit or activate specific pathways, depending on the nature of the target and the compound’s structure .
Comparison with Similar Compounds
Structural Analogues
Furopyridine vs. Furopyrrole Derivatives
- Furo[3,2-b]pyrrole derivatives (e.g., methyl 2-formyl furo[3,2-b]pyrrole-5-carboxylate, ) replace pyridine with a pyrrole ring. The nitrogen in pyrrole contributes to electron-rich aromatic systems, whereas pyridine’s lone pair on nitrogen enhances electrophilicity. This difference impacts reactivity: pyrroles undergo electrophilic substitution more readily, while pyridines are prone to nucleophilic attacks .
- Furo[3,2-b]pyran-based spiro compounds (e.g., spiro[furo[3,2-b]pyran-2,5′-pyrimidine], ) feature a pyran oxygen instead of pyridine nitrogen. The spiro architecture introduces steric constraints, limiting conformational flexibility compared to the planar Schiff base structure of the target compound .
Schiff Base Derivatives
- 3-Chloro-N-phenyl-phthalimide () shares a phthalimide core but lacks the furopyridine-hydroxylamine system. Its chlorine substituent enables nucleophilic displacement, contrasting with the hydroxylamine group’s ability to act as a redox mediator or ligand .
- Pyrazole-allylidene derivatives (e.g., 3-(naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one, ) contain conjugated enone systems but lack the hydroxylamine functionality. Their reactivity focuses on Michael additions or cycloadditions rather than Schiff base formation .
Biological Activity
The compound (NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine is a derivative of furo[3,2-b]pyridine, a scaffold recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as a therapeutic agent, particularly in the context of cancer treatment and kinase inhibition.
Chemical Structure:
- The compound features a furo[3,2-b]pyridine core, which is known for its role in various biological activities.
- The hydroxylamine functional group adds to its reactivity and potential biological interactions.
1. Kinase Inhibition
Research indicates that compounds derived from the furo[3,2-b]pyridine scaffold exhibit potent inhibitory effects on various kinases. Notably:
- Selective Inhibition of CLK Kinases: Studies have shown that furo[3,2-b]pyridine derivatives can act as selective inhibitors of cdc-like kinases (CLKs), which play crucial roles in cellular signaling pathways involved in cancer progression. The optimization of these compounds has led to the identification of sub-micromolar inhibitors that modulate the Hedgehog signaling pathway, critical for developmental processes and cancer biology .
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Furo[3,2-b]pyridine Derivative A | CLK1 | 0.5 | |
| Furo[3,2-b]pyridine Derivative B | CLK2 | 0.8 |
2. Anticancer Activity
The compound's potential anticancer properties have been explored through various studies:
- Cytotoxicity in Cancer Cell Lines: In vitro studies demonstrated that certain furo[3,2-b]pyridine derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, one study reported enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapy agents .
- Mechanism of Action: The mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer cells, including NF-kB and Hedgehog pathways. This dual targeting may enhance the efficacy of the compound in treating resistant cancer forms .
3. Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1: A derivative was tested against breast cancer cell lines and showed a significant reduction in cell viability with an IC50 value of 1.2 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
- Case Study 2: Another study evaluated the effect of this compound on glioblastoma cells, revealing that it inhibited cell proliferation and induced apoptosis through modulation of the PI3K/Akt signaling pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
